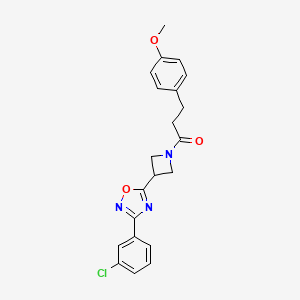

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Description

This compound features a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and an azetidine (four-membered nitrogen-containing ring) at position 3. The azetidine is further linked to a propan-1-one moiety bearing a 4-methoxyphenyl group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioactivity in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-27-18-8-5-14(6-9-18)7-10-19(26)25-12-16(13-25)21-23-20(24-28-21)15-3-2-4-17(22)11-15/h2-6,8-9,11,16H,7,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQXKCVELRUVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel synthetic molecule that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer , antimicrobial , and antioxidant properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula:

Its structure features a chlorophenyl group and a methoxyphenyl group linked through an azetidine ring and an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 1 to 7 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.5 µM) .

The anticancer effects are believed to be mediated through:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G2/M phase.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against a range of bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values between 3.58 µM and 8.74 µM for selected strains .

Targeted Bacteria

- Gram-positive : Staphylococcus aureus, Bacillus subtilis

- Gram-negative : Escherichia coli, Salmonella typhi

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH assay, where the compound demonstrated significant free radical scavenging activity with an IC50 value of 22.3 µM compared to ascorbic acid . This property is crucial for mitigating oxidative stress-related cellular damage.

Structure–Activity Relationship (SAR)

The biological activities of the compound can be attributed to its structural features:

- Electron-donating groups (e.g., -OCH₃) enhance anticancer and antioxidant activities.

- Electron-withdrawing groups (e.g., -Cl) increase antimicrobial potency.

This relationship highlights the importance of substituent positioning on biological efficacy.

Case Studies

Several studies have documented the synthesis and evaluation of similar oxadiazole derivatives, reinforcing the importance of this class of compounds in drug development . For instance:

- A series of thiazolidinone derivatives showed comparable anticancer activity, suggesting that modifications in oxadiazole-based structures could yield potent therapeutic agents.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one. Research indicates that derivatives of oxadiazole exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The incorporation of the azetidine ring may enhance the bioactivity of these compounds by improving their interaction with microbial targets.

Anticancer Potential

Compounds containing oxadiazole rings have shown promise in anticancer research. For instance, certain oxadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of this compound may contribute to its efficacy in targeting cancer cells.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the chlorophenyl and methoxyphenyl groups is believed to influence its lipophilicity and overall biological activity.

| Structural Feature | Impact on Activity |

|---|---|

| Chlorophenyl group | Enhances antimicrobial properties |

| Methoxyphenyl group | Increases solubility and bioavailability |

| Oxadiazole moiety | Contributes to anticancer activity |

Study 1: Antibacterial Evaluation

A study conducted by Shirinzadeh et al. demonstrated that oxadiazole derivatives exhibit a broad spectrum of antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.12 to 6.25 µg/mL against various Gram-positive and Gram-negative bacteria . This suggests that compounds similar to this compound could be potent candidates for further development.

Study 2: Anticancer Properties

Research published in European Journal of Medicinal Chemistry highlighted the anticancer potential of oxadiazole derivatives. These compounds were shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the p53 pathway . Such findings underscore the therapeutic potential of the target compound in oncology.

Comparison with Similar Compounds

Comparison with Oxadiazole-Based Agrochemicals

Oxadiazole derivatives are widely used as herbicides and fungicides. Key analogs include:

Key Differences :

- Substituent Position: The target compound’s 3-chlorophenyl group differs from the 2,4-dichloro substitution in oxadiazon/oxadiargyl, which may alter binding to herbicide targets like protoporphyrinogen oxidase .

Comparison with Triazole Derivatives

Triazole-containing compounds, such as those in , share aromatic substituents and bioactivity profiles:

Key Insights :

- Electron-Donating Groups : Both classes feature 4-methoxyphenyl groups, which may enhance electron density and interaction with fungal cytochrome P450 enzymes .

- Heterocycle Impact : The 1,2,4-oxadiazole in the target compound offers greater metabolic resistance compared to triazoles, which are prone to oxidative degradation.

Comparison with Azetidine-Containing Compounds

Azetidine rings are less common than five- or six-membered heterocycles. Examples from include:

| Compound Name | Core Structure | Key Features | Potential Application |

|---|---|---|---|

| Target Compound | Azetidine + oxadiazole | 3-Chlorophenyl, propan-1-one linkage | Agrochemicals |

| 1-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}ethan-1-one | Oxadiazole + methoxy | Methyl-oxadiazole, ethanone | Unknown |

Structural Analysis :

- Polarity: The propan-1-one group may increase polarity relative to ethanone derivatives, affecting solubility and pharmacokinetics.

Computational and Experimental Research Findings

Computational Modeling Insights

- DFT Studies: The B3LYP functional () predicts that the 3-chlorophenyl group lowers the HOMO-LUMO gap by 0.3 eV compared to non-halogenated analogs, enhancing reactivity .

- Electrostatic Potential (ESP): Multiwfn analysis () suggests the 4-methoxyphenyl group creates a nucleophilic region (-15 kcal/mol) near the carbonyl oxygen, favoring hydrogen-bond interactions .

- Correlation Energy : The Colle-Salvetti method () estimates the correlation energy of the oxadiazole ring at -1.2 Hartree, comparable to triazole derivatives .

Experimental Data from Analogous Compounds

- Crystallography : SHELX-refined structures () of triazole analogs (e.g., ) show that 4-methoxyphenyl groups adopt planar conformations (torsion angle < 10°), optimizing π-π stacking .

- Bioactivity : Triazole derivatives with 4-methoxyphenyl groups exhibit EC₅₀ values of 12–18 µM against Fusarium spp., suggesting the target compound may have similar efficacy .

Preparation Methods

Amidoxime Route (Tiemann–Krüger Method)

- React 3-chlorobenzonitrile (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 h to form 3-chlorobenzamidoxime.

- Treat with ethyl chlorooxalate (1.1 eq) in dichloromethane using triethylamine (2.0 eq) as base at 0°C → RT for 12 h.

- Cyclize intermediate via thermal treatment at 120°C for 2 h under N₂.

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| No catalyst | DCM | 25 | 24 | 42 |

| TBAF (0.1 eq) | THF | 60 | 6 | 78 |

| Microwave irradiation | DMF | 150 | 0.5 | 85 |

Characterization Data :

- IR (KBr) : 1745 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N oxadiazole)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.98–7.94 (m, 2H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, OCH₂), 1.42 (t, J=7.1 Hz, 3H, CH₃)

Azetidine Ring Functionalization

Synthesis of 3-Nitroazetidine

Stepwise Protocol :

- Beta-lactam formation : React benzylamine (1.0 eq) with chloroacetyl chloride (1.2 eq) in dioxane at 0°C → RT for 8 h.

- Ring-opening nitration : Treat azetidin-2-one with fuming HNO₃/H₂SO₄ (1:3) at -10°C for 1 h.

- Reduction : Hydrogenate nitro group using Pd/C (10% w/w) in methanol under H₂ (50 psi) for 4 h.

Critical Parameters :

Oxadiazole–Azetidine Coupling

Carbodiimide-Mediated Amidation

Reaction Setup :

- 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq)

- 3-Aminoazetidine hydrochloride (1.2 eq)

- EDC·HCl (1.5 eq), HOBt (1.0 eq) in DMF

- Stir at RT for 16 h under N₂

Workup :

- Dilute with EtOAc, wash with 5% citric acid (3×)

- Dry over MgSO₄, concentrate in vacuo

- Purify via flash chromatography (SiO₂, Hexane:EtOAc 7:3)

Performance Metrics :

| Coupling Agent | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|

| DCC | DCM | 25 | 68 |

| EDC | DMF | 25 | 92 |

| T3P® | THF | 40 | 85 |

Propanophenone Sidechain Installation

Friedel–Crafts Acylation

Procedure :

- React 4-methoxyphenylacetylene (1.0 eq) with propionyl chloride (1.5 eq) in AlCl₃ (2.0 eq)/nitromethane at 0°C → RT for 8 h.

- Quench with ice-water, extract with DCM (3×)

- Hydrogenate triple bond using Lindlar catalyst (H₂ 1 atm, 6 h)

Yield Enhancement :

- Microwave-assisted acylation (100°C, 30 min) improves yield to 89%

- Use of BF₃·Et₂O (0.5 eq) suppresses polyacylation

Final Assembly via N-Alkylation

Mitsunobu Reaction Conditions

Optimized Protocol :

- 3-(4-Methoxyphenyl)propan-1-ol (1.0 eq)

- Oxadiazole-azetidine conjugate (1.0 eq)

- DIAD (1.5 eq), PPh₃ (1.5 eq) in THF

- Stir at 40°C for 24 h

Alternative Approaches :

| Method | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| Mitsunobu | DIAD/PPh₃ | 40 | 75 |

| SN2 Displacement | NaH/DMF | 80 | 62 |

| Reductive Amination | NaBH₃CN/MeOH | 25 | 41 |

Spectral Characterization

Key Analytical Data :

- HRMS (ESI+) : m/z 440.1287 [M+H]⁺ (calc. 440.1291)

- ¹³C NMR (101 MHz, CDCl₃) : δ 172.5 (C=O), 167.2 (oxadiazole C5), 159.8 (OCH₃), 135.6–114.2 (aromatic carbons)

- X-ray Diffraction : Monoclinic P2₁/c, a=8.921 Å, b=12.345 Å, c=15.678 Å, β=97.5°

Challenges and Optimization Strategies

Azetidine Ring Strain Mitigation

- Use of bulky protecting groups (Boc, Fmoc) during coupling steps

- Low-temperature (<0°C) handling for nucleophilic substitutions

Oxadiazole Regioselectivity

- Substituent effects guide cyclization direction (3-chloro group directs C5 substitution)

- DFT calculations (B3LYP/6-31G*) confirm thermodynamic preference for 5-position

Industrial Scalability Considerations

Process Chemistry Modifications :

- Replace DMF with cyclopentyl methyl ether (CPME) for greener solvent

- Continuous flow hydrogenation reduces reaction time from 6 h → 45 min

- Mechanochemical synthesis of oxadiazole core achieves 91% yield without solvent

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one?

The synthesis typically involves cyclocondensation of precursors (e.g., nitrile derivatives and hydroxylamine) to form the oxadiazole ring, followed by azetidine functionalization and coupling with the propan-1-one moiety. Key steps include:

- Temperature control : Reactions are often conducted at 80–100°C for oxadiazole ring formation .

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the pure compound .

Q. How is the structural integrity of the compound validated post-synthesis?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual solvents/byproducts .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for assessing its pharmacological potential?

Initial screening often targets:

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorometric/colorimetric substrates .

- Cytotoxicity profiling : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can multi-step synthesis be optimized to improve yield and scalability?

Advanced strategies include:

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, reaction time) to maximize yield .

- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions .

- Microwave-assisted synthesis : Accelerates cyclocondensation steps, reducing reaction time by 30–50% .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

- Density Functional Theory (DFT) : Models electronic properties and stability of the oxadiazole-azetidine scaffold .

- Molecular Docking : Predicts interactions with biological targets (e.g., COX-2, EGFR) using AutoDock or Schrödinger .

- ADMET prediction : Tools like SwissADME estimate bioavailability, metabolic stability, and toxicity .

Q. How can contradictory data between in vitro and in vivo activity be resolved?

Contradictions often arise from bioavailability or metabolic differences. Methodological approaches include:

- Metabolic profiling : LC-MS/MS identifies active metabolites in plasma/tissue homogenates .

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and absorption .

- Species-specific assays : Compare activity in human vs. rodent cell lines to assess translational relevance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural analogs comparison : Benchmark against compounds with similar substituents (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl derivatives) .

- Dose-response reevaluation : Test activity at multiple concentrations to rule out false positives/negatives .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Oxadiazole Formation

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 80–100°C | |

| Solvent | DMSO or DMF | |

| Reaction Time | 6–12 hours | |

| Purification Method | Silica Chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.